5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the oxan-4-ylsulfanyl group.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where suitable leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated pyrazole derivatives, nucleophiles such as thiols, amines, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, analgesic, and anticancer activities.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Agrochemistry: It can be used in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(oxan-4-ylsulfanyl)aniline: Shares the oxan-4-ylsulfanyl group but lacks the pyrazole ring.
1-phenyl-1H-pyrazole-4-carboxamide: Lacks the oxan-4-ylsulfanyl group but shares the pyrazole ring and carboxamide group.
Uniqueness
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the oxan-4-ylsulfanyl group, phenyl group, and pyrazole ring in a single molecule allows for diverse interactions with biological targets and a wide range of chemical reactions .
Properties
IUPAC Name |
5-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-17(13-20-21(14)15-5-3-2-4-6-15)18(22)19-9-12-24-16-7-10-23-11-8-16/h2-6,13,16H,7-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGFAGXYRURQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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